molecular formula C20H30N6O3 B2517392 N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide CAS No. 115398-44-2

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide

Cat. No.: B2517392
CAS No.: 115398-44-2
M. Wt: 402.499
InChI Key: GUVWULCMIDSFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a complex organic compound with a unique structure that includes cyclohexyl and purine moieties

Preparation Methods

The synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the cyclohexyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved. .

Scientific Research Applications

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-25-17-16(18(28)24-20(25)29)26(12-15(27)21-13-8-4-2-5-9-13)19(23-17)22-14-10-6-3-7-11-14/h13-14H,2-12H2,1H3,(H,21,27)(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWULCMIDSFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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